3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate
Overview
Description
. This compound is characterized by its two hydroxyl groups and two dimethylpropyl groups, making it a versatile molecule in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-hydroxy-2,2-dimethylpropionic acid with neopentyl glycol . The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with controlled temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esterification and hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of high-performance polymers and resins
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate involves its ability to undergo esterification and hydrolysis reactions. The hydroxyl groups can form hydrogen bonds, making it a useful intermediate in various chemical processes. Its molecular targets include enzymes that catalyze esterification and hydrolysis, and it participates in pathways involving the formation and breakdown of esters .
Comparison with Similar Compounds
Similar Compounds
Neopentyl glycol: Similar in structure but lacks the ester functionality.
3-Hydroxy-2,2-dimethylpropionic acid: Contains the same hydroxyl and dimethylpropyl groups but is not esterified.
Bisphenol A ethoxylate dimethacrylate: Contains similar ester groups but has a different core structure
Uniqueness
3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its dual hydroxyl and ester functionalities, making it highly versatile in chemical synthesis and industrial applications. Its ability to participate in a wide range of reactions and its biocompatibility make it a valuable compound in various fields .
Properties
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 3-hydroxy-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-9(2,5-11)7-14-8(13)10(3,4)6-12/h11-12H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCWBURCISJFEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)COC(=O)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027361 | |
Record name | 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [IUCLID] White odorless solid; [MSDSonline] | |
Record name | Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroxypivalic acid neopentyl glycol ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5591 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1115-20-4 | |
Record name | Hydroxypivalyl hydroxypivalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-2,2-dimethylpropyl hydroxypivalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 3-hydroxy-2,2-dimethyl-, 3-hydroxy-2,2-dimethylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-2,2-dimethylpropyl 3-hydroxy-2,2-dimethylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.930 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG0A37GAHJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-HYDROXY-2,2-DIMETHYLPROPYL HYDROXYPIVALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5783 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using macroporous resins and ion exchange resins in the synthesis of hydroxypivalic acid neopentyl glycol ester diacrylate, as described in the research paper?
A1: The research paper [] highlights several benefits of using macroporous and/or ion exchange resins for purifying hydroxypivalic acid neopentyl glycol ester diacrylate after the esterification reaction:
- Efficient Acid Removal: These resins effectively remove unreacted acid, leading to a product that meets the required acid value specifications [].
- Simplified Process & Reduced Waste: Unlike traditional methods, this approach eliminates the need for washing steps with bases. This simplifies the production process and significantly reduces wastewater generation [].
- Improved Yield: Avoiding wash steps minimizes product loss, resulting in a yield increase of up to 5% [].
- Resin Reusability & Sustainability: The resins can be regenerated and reused after reaching saturation, promoting sustainability and resource efficiency [].
- Energy Efficiency: By eliminating washing steps, the overall energy consumption of the process is reduced [].
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